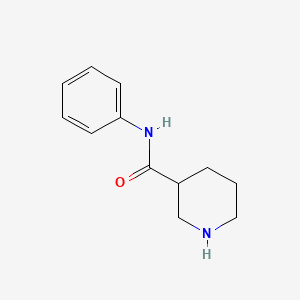

N-Phenylpiperidine-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-phenylpiperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c15-12(10-5-4-8-13-9-10)14-11-6-2-1-3-7-11/h1-3,6-7,10,13H,4-5,8-9H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMRRMLNZFJXOTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173987-10-5 | |

| Record name | N-PHENYL-3-PIPERIDINECARBOXAMIDE HYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Synthesis Strategies

Established Synthetic Pathways for N-Phenylpiperidine-3-carboxamide and Related Analogues

The synthesis of this compound, also known as N-phenylnipecotamide, and its derivatives relies on robust and versatile chemical reactions. These pathways can be broadly categorized into strategies for forming the carboxamide moiety and methods for constructing and modifying the piperidine (B6355638) ring.

Carboxamide Moiety Formation Approaches

The formation of the amide bond between a piperidine-3-carboxylic acid derivative and an aniline is a key step in the synthesis of N-phenylpiperidine-3-carboxamides. Several methods have been developed for this transformation, ranging from classical coupling reagents to more recent catalytic systems.

One common approach involves the direct condensation of a carboxylic acid and an amine. This can be facilitated by various reagents that activate the carboxylic acid. For instance, borate esters like B(OCH2CF3)3 have been shown to be effective for direct amidation, offering an operationally simple method that can be carried out with equimolar amounts of the acid and amine. acs.org Another reagent, titanium tetrachloride (TiCl4), has been used to promote the conversion of carboxylic acids to carboxamides in pyridine (B92270) at elevated temperatures. nih.gov

A widely used set of coupling reagents includes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 4-dimethylaminopyridine (DMAP) and a catalytic amount of 1-hydroxybenzotriazole (HOBt). This combination is effective for the synthesis of amide derivatives from electron-deficient amines and functionalized carboxylic acids. nih.gov The reaction proceeds through a reactive HOBt ester intermediate, which is then attacked by the amine. nih.gov

The formation of mixed anhydrides is another strategy to activate the carboxylic acid for amidation. For example, the use of pyridine-3-carboxylic anhydride in the presence of DMAP can afford carboxamides in good yields under mild conditions. researchgate.net

A detailed structure-activity relationship study on piperidine-3-carboxamides as human platelet aggregation inhibitors highlighted the synthesis of numerous analogues, implying the use of standard amide bond formation techniques to couple various substituted piperidines with different amines. nih.gov

| Reagent/Method | Description | Key Features |

| B(OCH2CF3)3 | Borate ester for direct amidation. | Operationally simple, equimolar reactants. acs.org |

| TiCl4 | Lewis acid catalyst for amidation. | Performed in pyridine at elevated temperatures. nih.gov |

| EDC/DMAP/HOBt | Carbodiimide-based coupling system. | Effective for electron-deficient amines. nih.gov |

| Mixed Anhydrides | Activation of carboxylic acid via anhydride formation. | Can be performed under mild conditions. researchgate.net |

Piperidine Ring System Construction and Functionalization

The piperidine scaffold is a common motif in pharmaceuticals and natural products, leading to the development of numerous synthetic strategies for its construction and functionalization. researchgate.net These methods include intramolecular cyclization, reductive amination, metal-catalyzed reactions, and asymmetric approaches.

Intramolecular cyclization is a powerful tool for the synthesis of the piperidine ring. mdpi.comnih.gov This can be achieved through various mechanisms, including radical-mediated reactions and nucleophilic additions. For instance, the intramolecular cyclization of amino-aldehydes can be catalyzed by cobalt(II) to produce piperidines. mdpi.com Another approach involves the intramolecular aza-Michael reaction of N-tethered alkenes, which can be catalyzed by organocatalysts to yield enantiomerically enriched piperidines. mdpi.com

Oxidative amination of non-activated alkenes using a gold(I) complex or a palladium catalyst with a pyridine-oxazoline ligand represents another route to substituted piperidines. nih.gov Additionally, a facile aminocyclization protocol involving the bromination of an isolated double bond followed by intramolecular cyclization has been developed for the stereoselective formation of piperidine rings. rsc.org The intramolecular dipolar cycloaddition of N-alkenylnitrones has also been utilized in the synthesis of complex piperidine-containing alkaloids. iupac.org

Reductive amination is a widely used and versatile method for the formation of C-N bonds and the construction of the piperidine ring. nih.govresearchgate.net This two-step process involves the condensation of an amine with a carbonyl compound to form an imine or enamine, followed by reduction. researchgate.net

The double reductive amination of dicarbonyl compounds is a straightforward approach to access the piperidine skeleton. chim.it This method allows for the use of various amines as the nitrogen source, providing versatility. chim.it Iron-catalyzed reductive amination of ω-amino fatty acids has also been developed for the synthesis of piperidines, where phenylsilane plays a key role in the formation and reduction of the imine intermediate. nih.gov A one-pot procedure for the reductive amination of secondary amines like piperidines with aldehydes using the borane-pyridine complex has been established as a less toxic alternative to sodium cyanoborohydride. tandfonline.com

| Method | Description | Key Features |

| Double Reductive Amination | Cyclization of dicarbonyl compounds with an amine. | Straightforward access to the piperidine skeleton. chim.it |

| Iron-Catalyzed Reductive Amination | Cyclization of ω-amino fatty acids using an iron catalyst and phenylsilane. | Efficient for the preparation of piperidines. nih.gov |

| Borane-Pyridine Complex | Reductive amination of piperidines with aldehydes. | Less toxic alternative to NaCNBH3. tandfonline.com |

Metal-catalyzed reactions, particularly hydrogenation and annulation, are efficient methods for synthesizing the piperidine ring. The catalytic hydrogenation of pyridine and its derivatives is a common industrial method for producing piperidine. google.comdtic.mil Various metal catalysts, including rhodium, palladium, nickel, and platinum, are used for this purpose. google.comrsc.orgnih.gov Rhodium-catalyzed reductive transamination of pyridinium (B92312) salts offers a rapid preparation of chiral piperidines with excellent stereoselectivity. dicp.ac.cn Palladium-on-carbon-mediated hydrogenation is another effective method. acs.org Electrocatalytic hydrogenation of pyridines using a carbon-supported rhodium catalyst has also been demonstrated at ambient temperature and pressure. nih.gov

Annulation reactions provide a means to construct the piperidine ring by forming multiple bonds in a single operation. The aza-Robinson annulation, for example, involves the conjugate addition of a cyclic imide to a vinyl ketone followed by an intramolecular aldol condensation to yield fused bicyclic amides, which can be precursors to piperidine alkaloids. acs.org Tunable [3+2] and [4+2] annulations of imines with allenes, catalyzed by phosphines, offer a regio- and stereoselective route to highly functionalized tetrahydropyridines. researchgate.net

The development of asymmetric and stereoselective methods for the synthesis of substituted piperidines is of significant importance due to the prevalence of chiral piperidine motifs in bioactive molecules. acs.orgnih.govnih.gov

A rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a dihydropyridine derivative has been developed to provide 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. acs.orgnih.govorganic-chemistry.org These intermediates can then be reduced to furnish enantioenriched 3-substituted piperidines. acs.orgnih.gov

Divergent asymmetric synthesis strategies have been employed to create various 3,5-disubstituted piperidines. nih.govacs.org These methods can utilize chemoenzymatic approaches to obtain mixtures of diastereomers which are then resolved through enzyme- and ruthenium-catalyzed reactions to yield highly diastereoselective and enantiomerically enriched products. nih.govacs.org

Asymmetric intramolecular cyclization of N-Boc protected amines containing a leaving group can be achieved using a lithiation-cyclization sequence with a chiral ligand like (-)-sparteine. This method has been applied to the synthesis of enantioenriched 2-substituted piperidines. acs.org

| Approach | Description | Key Features |

| Rh-catalyzed Asymmetric Carbometalation | Reductive Heck reaction of arylboronic acids and dihydropyridines. | High yield and excellent enantioselectivity for 3-substituted piperidines. acs.orgnih.gov |

| Divergent Asymmetric Synthesis | Chemoenzymatic and metal-catalyzed kinetic resolution. | Access to various enantiomerically pure 3,5-disubstituted piperidines. nih.govacs.org |

| Asymmetric Intramolecular Cyclization | Lithiation-cyclization of N-Boc protected amines with a chiral ligand. | Provides enantioenriched 2-substituted piperidines. acs.org |

Precursor Derivatization for this compound Scaffolds

The construction of the this compound scaffold often begins with the modification of readily available piperidine precursors. A common starting material is piperidine-3-carboxylic acid, also known as nipecotic acid. The derivatization of this precursor primarily involves the formation of an amide bond with aniline.

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process that requires activation of the carboxylic acid. khanacademy.orgquora.com Various coupling reagents have been developed to facilitate this transformation. Common methods include the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP). nih.gov These reagents activate the carboxylic acid to form a more reactive intermediate that is readily attacked by the amine.

Another approach involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or an acid anhydride. khanacademy.orgquora.com For instance, nipecotic acid can be treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the corresponding acid chloride. This highly reactive intermediate then readily reacts with aniline to yield this compound. quora.com Similarly, an acid anhydride of nipecotic acid can be prepared and subsequently reacted with aniline. quora.com

The choice of the specific derivatization method often depends on the presence of other functional groups in the molecule and the desired reaction conditions. For instance, the use of coupling reagents like EDC/HOBt is often preferred for substrates with sensitive functional groups due to the milder reaction conditions compared to the formation of acid chlorides. nih.gov

| Precursor | Reagent/Method | Intermediate | Product |

| Piperidine-3-carboxylic acid | EDC, HOBt, Aniline | Activated ester | This compound |

| Piperidine-3-carboxylic acid | SOCl₂ or (COCl)₂ | Piperidine-3-carbonyl chloride | This compound |

| Piperidine-3-carboxylic acid | Acetic anhydride | Mixed anhydride | This compound |

Advanced Synthetic Considerations and Methodological Innovations

Modern synthetic chemistry has introduced sophisticated techniques to address the challenges of stereoselectivity and efficiency in the synthesis of complex molecules like this compound. These include methods for resolving enantiomers and the development of elegant multi-component reactions.

Chiral Resolution and Enantioselective Synthesis

This compound possesses a chiral center at the C3 position of the piperidine ring, meaning it can exist as a pair of enantiomers. As the biological activity of chiral molecules often resides in a single enantiomer, the separation of these enantiomers (chiral resolution) or their direct stereoselective synthesis (enantioselective synthesis) is of paramount importance. mdpi.com

Chiral Resolution: This approach involves the synthesis of the racemic mixture of this compound, followed by the separation of the two enantiomers. A common method for chiral resolution is the use of chiral chromatography, particularly high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP). nih.gov Cellulose-based CSPs have been shown to be effective in resolving racemic 1,3-dimethyl-4-phenylpiperidine derivatives, a structurally related class of compounds. nih.gov The choice of the mobile phase and the specific type of chiral column are critical for achieving baseline separation of the enantiomers. mst.edu Another classical method involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid). The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. After separation, the individual enantiomers of the amine can be recovered by treatment with a base.

Enantioselective Synthesis: This more advanced strategy aims to produce a single enantiomer directly, avoiding the need for a resolution step. One powerful approach is the use of asymmetric catalysis. For instance, a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with pyridine derivatives has been developed to produce enantioenriched 3-substituted tetrahydropyridines, which are precursors to chiral 3-substituted piperidines. snnu.edu.cn This method offers high yields and excellent enantioselectivity for a wide range of substrates. snnu.edu.cn Another strategy involves the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. This approach has been successfully employed in the asymmetric synthesis of various piperidine derivatives.

Furthermore, enantioselective radical-mediated C-H cyanation of acyclic amines has been reported as a novel method to access chiral piperidines. This strategy utilizes a chiral copper catalyst to control the stereochemistry of the C-C bond formation, leading to enantioenriched δ-amino nitriles that can be cyclized to form chiral piperidines. nsf.gov

| Method | Description | Key Features |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Post-synthetic separation; can be achieved by chiral chromatography or diastereomeric salt formation. |

| Enantioselective Synthesis | Direct synthesis of a single enantiomer. | Avoids resolution steps; often employs chiral catalysts or auxiliaries. |

Multi-Component Reactions for Piperidine Synthesis

Multi-component reactions (MCRs) are powerful synthetic tools in which three or more reactants combine in a single reaction vessel to form a product that contains substantial portions of all the starting materials. researchgate.net MCRs are highly convergent and atom-economical, making them attractive for the efficient synthesis of complex molecules like piperidine derivatives.

Several MCRs have been developed for the synthesis of highly functionalized piperidines. One notable example is the Hantzsch dihydropyridine synthesis, which can be adapted for piperidine synthesis. This reaction typically involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine. While traditionally used for dihydropyridines, subsequent reduction can yield the corresponding piperidine.

More contemporary MCRs offer direct access to complex piperidine scaffolds. For instance, a one-pot, three-component reaction between aromatic aldehydes, amines, and acetoacetic esters has been utilized for the synthesis of functionalized piperidines. nih.gov Catalysts such as tetrabutylammonium tribromide (TBATB) or aqua-compatible ZrOCl₂·8H₂O have been shown to be effective in promoting these transformations. nih.gov

Another powerful MCR is the Ugi reaction, which involves the condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. While not directly yielding a piperidine ring in its classical form, the Ugi reaction can be strategically employed to generate complex acyclic precursors that can then undergo intramolecular cyclization to form the desired piperidine scaffold.

The development of novel MCRs for piperidine synthesis is an active area of research, with the potential to provide rapid and diverse access to a wide range of this compound analogs for biological screening.

Structure Activity Relationship Sar Investigations

Correlations between Structural Modifications and Biological Activity in N-Phenylpiperidine-3-carboxamide Derivatives

The biological activity of this compound derivatives is highly dependent on the integrity and specific arrangement of their core components. The piperidine-3-carboxamide moiety itself has been identified as a critical determinant of activity in several studies. For instance, in a series of compounds designed for antimelanoma activity, the piperidine-3-carboxamide functionality was found to be essential. nih.gov Its regioisomer, a piperidine-4-carboxamide derivative, was found to be inactive, highlighting the importance of the substituent's position on the piperidine (B6355638) ring. nih.gov

Furthermore, the size of the saturated nitrogen-containing ring plays a significant role. When the piperidine ring was replaced by smaller heterocycles, such as pyrrolidine (B122466) or azetidine (B1206935), a progressive decline in antimelanoma activity was observed. nih.gov This suggests that the six-membered piperidine ring provides an optimal spatial arrangement for interaction with the biological target. Molecular docking studies on different derivatives, such as those targeting Cathepsin K, have revealed that the phenyl, acylamino, and piperidyl groups all make positive contributions to inhibitory activity through various interactions within the target's active site. nih.gov

Influence of N-Phenyl Group Substitution on Ligand Potency and Selectivity

Modifications to the N-phenyl ring are a key strategy for modulating the potency and selectivity of this class of compounds. The nature and position of substituents on this aromatic ring can drastically alter the pharmacological properties.

In the context of antimelanoma agents, the presence of electronegative atoms like fluorine or oxygen on the N-phenyl ring, and their specific placement, strongly influenced the desired activity. nih.gov Similarly, in a series of Cathepsin K inhibitors, the introduction of 4-chloro and 4-methoxy substituents on the benzene (B151609) ring was found to enhance the compound's activity by stabilizing interactions with the enzyme. nih.gov

The effect of substitution on selectivity has also been clearly demonstrated. In the development of selective ligands for sigma receptors based on a related benzofuran-2-carboxamide (B1298429) scaffold, substitutions on the aromatic system were critical. A derivative with two methoxy (B1213986) substituents exhibited a 19-fold selectivity for the sigma-1 receptor over the sigma-2 receptor. nih.gov This highlights how subtle electronic and steric changes on the aryl group can fine-tune receptor selectivity.

Analogous SAR studies on other heterocyclic scaffolds further underscore these principles. In one series, compounds bearing a cyano (-CN) group on the phenyl ring showed significant inhibitory activity, whereas those with trifluoromethyl (-CF3), nitro (-NO2), or methyl (-CH3) groups were inactive. nih.gov

Table 1: Influence of Aromatic Substitution on Sigma Receptor Affinity

| Compound | Substituents (on Benzofuran (B130515) Ring) | Sigma-1 Kᵢ (nM) | Sigma-2 Kᵢ (nM) | Selectivity (Sigma-2/Sigma-1) |

| KSCM-1 | 5,6-dimethoxy | 27.5 | 523 | 19.0 |

| KSCM-5 | Unsubstituted | 7.8 | 65.5 | 8.4 |

| KSCM-11 | 5-methoxy | 34.0 | 364 | 10.7 |

| Data sourced from a study on N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides, which share key structural features. nih.gov |

Stereochemical Influences on Pharmacological Profiles of Piperidine-3-carboxamides

The piperidine ring in this compound contains a chiral center at the C3 position. The stereochemistry at this position is often a critical factor in determining the pharmacological profile of these compounds, as biological targets are chiral environments. thieme-connect.com The introduction of a chiral center can enhance biological activity and selectivity. thieme-connect.comresearchgate.net

A high degree of enantioselectivity has been observed in N-arylpiperidine-3-carboxamide derivatives developed for antimelanoma activity. nih.gov Specifically, the S-configuration of the parent compound was shown to be the more active enantiomer. nih.gov This demonstrates that the target molecule has a distinct stereochemical preference for binding.

The importance of stereochemistry is also implicit in synthetic strategies. For example, the synthesis of potent Cathepsin K inhibitors utilized (R)-3-piperidinic acid as the starting material, suggesting that the (R)-configuration at the C3 position was essential for the desired inhibitory activity. nih.gov These findings are consistent with the broader principle in medicinal chemistry that different enantiomers of a chiral drug can have significantly different potency, efficacy, and metabolic profiles. thieme-connect.comnih.gov

Systematic Exploration of Substituent Effects on the Piperidine-3-carboxamide Core

Systematic exploration of the piperidine-3-carboxamide core has yielded crucial insights into the structural requirements for biological activity. As previously noted, the position of the carboxamide group on the piperidine ring is vital. Shifting the N-phenylcarboxamide group from the 3-position to the 4-position resulted in a complete loss of antimelanoma activity, establishing the 3-substituted piperidine as the required scaffold for that specific target. nih.gov

The size of the heterocyclic ring is also a key parameter. A systematic reduction in ring size from the six-membered piperidine to the five-membered pyrrolidine and four-membered azetidine led to a corresponding decrease in biological activity. nih.gov This indicates that the conformational flexibility and vectoral presentation of substituents offered by the piperidine ring are optimal.

Fragment-based design strategies have also been employed to enhance interactions. In the development of Cathepsin K inhibitors, a benzylamine (B48309) group was introduced to the core skeleton to improve interactions with a specific pocket (P3) in the enzyme's active site, leading to a new series of potent derivatives. nih.gov

Table 2: Impact of Core Structural and Stereochemical Changes on Antimelanoma Activity

| Compound ID | Core Modification | Stereochemistry | Antiproliferative Activity (IC₅₀) |

| Hit 1 | Piperidine-3-carboxamide | Racemic | 0.88 µM |

| 12 | Piperidine-4-carboxamide | Racemic | Inactive |

| 13 | Pyrrolidine-3-carboxamide | Racemic | 8.0 µM |

| 14 | Azetidine-3-carboxamide | Racemic | >20 µM |

| 20 | Piperidine-3-carboxamide | S-isomer | Significantly more active than Hit 1 |

| Data derived from a study on senescence-inducing antimelanoma agents. nih.gov |

Computational and Theoretical Studies

Molecular Docking Analyses of N-Phenylpiperidine-3-carboxamide and its Analogues

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.gov This method is instrumental in understanding the binding mechanisms of this compound and its analogues with various protein targets.

Molecular docking simulations are employed to forecast how this compound derivatives will bind to a protein's active site and to estimate the strength of this interaction, often expressed as a binding affinity or docking score. nih.govresearchgate.net For instance, in the context of anticancer research, docking studies of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives against the PI3Kα binding site have been conducted to predict their binding modes. mdpi.com Similarly, the binding modes of piperidine (B6355638) carboxamide derivatives as potential anaplastic lymphoma kinase (ALK) inhibitors have been explored. arabjchem.org These studies help in identifying compounds with favorable binding energies, suggesting a higher likelihood of potent biological activity. researchgate.net The "lock-and-key" model, where a ligand fits perfectly into a rigid receptor, and the "induced fit" model, where both ligand and protein can change conformation upon binding, are two established concepts that help in understanding these interactions. nih.govnih.gov

The stability of a ligand-protein complex is governed by a variety of non-covalent interactions. Molecular docking can delineate these critical interactions, providing a detailed picture of the binding event.

Hydrogen Bonding: This interaction involves a hydrogen atom shared between two electronegative atoms, like oxygen or nitrogen. nih.gov For example, in the active site of Cathepsin K, the amide group of a piperidine-3-carboxamide derivative can act as a hydrogen bond donor to residues like Asn161. nih.gov Similarly, the oxygen atom of the carbonyl group can form non-classical hydrogen bonds with residues such as Trp26 and Gly65. nih.gov

Hydrophobic Interactions: These interactions occur between nonpolar regions of the ligand and the protein, driven by the tendency of these groups to avoid water. cambridgemedchemconsulting.comnih.gov The phenyl and piperidyl groups of piperidine-3-carboxamide derivatives can engage in hydrophobic interactions with amino acid residues within the binding pocket. nih.gov For instance, the chlorobenzene (B131634) ring of a derivative was found to participate in σ-π and π-π hydrophobic interactions with Cys25 and His162 in Cathepsin K. nih.gov

π-Stacking: This refers to the attractive, non-covalent interactions between aromatic rings. cambridgemedchemconsulting.com The phenyl group of this compound is capable of forming π-π stacking interactions with aromatic residues like tyrosine and phenylalanine in the protein's binding site. nih.govcambridgemedchemconsulting.com For example, the phenyl group connected to a sulfonyl moiety in a derivative formed π-π interactions with Tyr67 in Cathepsin K. nih.gov

A summary of key molecular interactions for this compound analogues with various targets is presented below:

| Interaction Type | Interacting Ligand Moiety | Interacting Protein Residue (Example Target) | Reference |

| Hydrogen Bonding | Amide group (donor) | Asn161 (Cathepsin K) | nih.gov |

| Hydrogen Bonding | Carbonyl oxygen (acceptor) | Trp26, Gly65 (Cathepsin K) | nih.gov |

| Hydrophobic (σ-π) | Chlorobenzene ring | Cys25 (Cathepsin K) | nih.gov |

| Hydrophobic (π-π) | Chlorobenzene ring | His162 (Cathepsin K) | nih.gov |

| Hydrophobic (π-π) | Phenyl group | Tyr67 (Cathepsin K) | nih.gov |

| π-Stacking | Phenyl ring | Tyr122β3 (Integrin αvβ3) | researchgate.net |

Computational studies have been instrumental in characterizing the binding sites of this compound and its analogues in a diverse range of protein targets.

DNA Gyrase: This bacterial enzyme is a validated target for antibacterial agents. nih.gov Molecular docking has been used to understand the binding of pyridine-3-carboxamide (B1143946) inhibitors to the ATP-binding site of E. coli DNA gyrase. nih.gov These studies have confirmed the predicted binding modes and have been crucial in the design of new inhibitors with potent activity against both DNA gyrase and topoisomerase IV. nih.govnih.gov

Lanosterol 14α-Demethylase: This enzyme is a key component in the biosynthesis of ergosterol (B1671047) in fungi and is a major target for antifungal drugs. While specific docking studies of this compound with this enzyme are not detailed in the provided context, the general principles of ligand binding to cytochrome P450 enzymes like this are well-established.

KEAP1-NRF2: The Keap1-Nrf2 protein-protein interaction is a critical regulator of the cellular antioxidant response. nih.gov Inhibition of this interaction is a promising strategy for treating diseases associated with oxidative stress. nih.gov The binding interface involves key arginine residues (Arg380, Arg415, Arg483) in Keap1 that are critical for binding to the DLG and ETGE motifs of Nrf2. nih.gov

Cathepsin K: A cysteine protease predominantly expressed in osteoclasts, Cathepsin K is a major target for the treatment of osteoporosis. nih.gov Molecular docking of piperidine-3-carboxamide derivatives has revealed key interactions within the active site, including hydrogen bonds with residues like Asn161 and hydrophobic interactions with Cys25, Tyr67, and His162. nih.gov

Aldo-Keto Reductases: This is a large family of enzymes involved in the metabolism of a wide range of substrates. While direct docking studies with this compound are not specified, the general applicability of docking for understanding inhibitor binding to this enzyme family is recognized.

Opioid Receptors: These G-protein-coupled receptors are the primary targets for opioid analgesics. wikipedia.orgmdpi.com Phenylpiperidine derivatives, such as fentanyl, are known to act as agonists at the µ-opioid receptor. painphysicianjournal.compainphysicianjournal.com The binding of these ligands occurs within a pocket formed by the transmembrane helices of the receptor. mdpi.com

Serotonin (B10506) Receptors: The serotonin 5-HT2C receptor is a target for treating conditions like obesity and substance use disorders. nih.govacs.org Molecular modeling of 4-phenylpiperidine-2-carboxamide analogues has been used to understand their action as positive allosteric modulators, suggesting that the volume of a hydrophobic moiety, rather than its length, is crucial for activity. nih.gov

A summary of the binding site characteristics for various protein targets is provided below:

| Target Protein | Key Residues/Features in Binding Site | Role of this compound Analogue | Reference(s) |

| DNA Gyrase | ATP-binding site | Inhibitor | nih.govnih.gov |

| KEAP1 | Arg380, Arg415, Arg483 | Inhibitor of protein-protein interaction | nih.gov |

| Cathepsin K | Asn161, Cys25, Tyr67, His162 | Inhibitor | nih.gov |

| Opioid Receptors | Transmembrane helix pocket | Agonist | mdpi.compainphysicianjournal.compainphysicianjournal.com |

| Serotonin 5-HT2C Receptor | Allosteric site | Positive Allosteric Modulator | nih.govacs.orgnih.gov |

Quantum Chemical Calculations

Quantum chemical calculations offer a more fundamental understanding of the electronic structure, conformation, and reactivity of molecules like this compound.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com In the context of this compound, DFT calculations can be used to determine the most stable conformations (arrangements of atoms in space) of the molecule. researchgate.netrsc.org This is crucial because the biological activity of a molecule is often dependent on its three-dimensional shape. DFT can also provide insights into the chemical reactivity of the molecule by calculating properties that describe how it will interact with other molecules. mdpi.com

Molecular Electrostatic Potential (MEP) analysis is a technique used to visualize the charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of positive, negative, and neutral potential. This map is a valuable tool for predicting how a molecule will interact with other molecules. For example, regions of negative potential (electron-rich) are likely to be sites for electrophilic attack and hydrogen bond acceptance, while regions of positive potential (electron-poor) are likely to be sites for nucleophilic attack and hydrogen bond donation. This information can be used to predict the non-covalent interactions, such as hydrogen bonding and electrostatic interactions, that this compound might form with its biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models exclusively for this compound are not extensively detailed in publicly available literature, the principles of QSAR have been widely applied to structurally related piperidine and piperazine (B1678402) carboxamide derivatives, offering valuable insights that can be extrapolated.

A study on a series of piperazine-carboxamide derivatives as Fatty Acid Amide Hydrolase (FAAH) inhibitors demonstrated the utility of 3D-QSAR and Comparative Molecular Similarity Indices Analysis (CoMSIA) in developing predictive models. mdpi.com For a set of 90 irreversible FAAH inhibitors sharing a piperazine-carboxamide scaffold, a highly predictive and validated CoMSIA model was generated. mdpi.com The statistical significance of this model was high, with a q² of 0.734 and an r² of 0.966, indicating a strong correlation between the structural features and the inhibitory activity. mdpi.com Such models are instrumental in designing new compounds with potentially higher potency. mdpi.com The contour maps derived from these analyses highlight the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are critical for activity.

Similarly, QSAR studies on other heterocyclic compounds, such as thiazolidine-4-one derivatives, have shown that molecular descriptors can effectively predict biological activity. nih.gov In one such study, descriptors like MLFER_S, GATSe2, and EstateVSA 6 were positively correlated with antitubercular activity. nih.gov This underscores the importance of selecting appropriate descriptors to build robust and predictive QSAR models. The development of machine learning-based QSAR models has further enhanced the ability to predict pharmacokinetic parameters, such as plasma half-life, for various drugs. nih.gov

For this compound derivatives, a hypothetical QSAR study would involve the following steps:

Data Set Preparation: A series of this compound analogues with measured biological activity (e.g., receptor binding affinity, enzyme inhibition) would be compiled.

Molecular Descriptor Calculation: A wide range of descriptors, including 2D and 3D descriptors, would be calculated for each molecule. These can include constitutional, topological, geometric, electrostatic, and quantum chemical descriptors.

Model Development: Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms, a mathematical equation linking the descriptors to the biological activity would be developed.

Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

The insights gained from such a QSAR model would be invaluable for optimizing the this compound scaffold for a specific biological target.

Conformational Analysis and Restriction Studies

Studies on conformationally restricted analogues of bioactive molecules have proven to be a powerful strategy in drug design. For instance, the synthesis of piperidine nucleosides as conformationally restricted mimics of Immucillins has been reported. mdpi.com In these mimics, the conformation of the piperidine ring is designed to relieve 1,3-diaxial strains, leading to a preorganized structure that mimics the bioactive conformation of the parent compound. mdpi.com This approach of conformational restriction can lead to increased potency and selectivity.

In the context of piperidine-3-carboxamides designed as human platelet aggregation inhibitors, structure-activity relationship studies have highlighted the importance of the spatial arrangement of functional groups. nih.gov It was found that a 3-substituent on the piperidine ring, preferably an amide, was necessary for activity. nih.gov Furthermore, the distance between the two nipecotoyl ring nitrogen atoms in bis-nipecotamidoalkanes was found to be optimal at approximately 7 Å, suggesting specific geometric requirements for interaction with the platelet receptor. nih.gov

Docking studies of conformationally restricted N-arylpiperazine derivatives with dopamine (B1211576) D2 and D3 receptors have shown that restricting the flexibility of the molecule can lead to different binding modes. semanticscholar.org This demonstrates that subtle changes in conformational freedom can have a profound impact on receptor interaction and functional activity.

For this compound, the key conformational features to consider are:

The puckering of the piperidine ring.

The relative orientation (cis/trans) and position (axial/equatorial) of the phenyl and carboxamide substituents.

The rotational freedom around the amide bond and the bond connecting the phenyl group to the piperidine nitrogen.

Mechanistic and Molecular Interaction Investigations

Elucidation of Biological Target Engagement Mechanisms

The biological activity of N-Phenylpiperidine-3-carboxamide and its analogs is predicated on their specific interactions with protein targets such as enzymes and receptors. Understanding these engagement mechanisms at a molecular level is crucial for rational drug design and development.

While comprehensive enzyme inhibition data for this compound itself is not extensively detailed in the public domain, studies on structurally related piperidine-carboxamide scaffolds provide significant insights into potential mechanisms. For instance, a series of N-[(1-alkylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamide derivatives have been identified as potent inhibitors of Glycogen Synthase Kinase 3β (GSK-3β). researchgate.net These compounds were found to be ATP-competitive, suggesting they bind to the enzyme's active site, directly competing with the natural substrate, ATP. researchgate.net

Furthermore, research into N-arylpiperidine-3-carboxamide derivatives has identified compounds that induce a senescence-like phenotype in human melanoma cells. nih.gov One such derivative, an S-isomer with a pyridine (B92270) ring, demonstrated potent antiproliferative activity. nih.gov While the precise enzymatic target was not specified, the induction of senescence points to interaction with complex cellular signaling pathways that regulate cell cycle progression. nih.gov

The phenylpiperidine scaffold is a well-established pharmacophore for receptor ligands, particularly within the central nervous system. Fentanyl and other phenylpiperidine opioids, for example, are known to exert their potent analgesic effects by acting as agonists at the μ-opioid receptor. nih.gov The interaction involves the binding of the ligand to the receptor, which inhibits ascending pain pathways. nih.gov

More specifically, studies on novel benzofuran-2-carboxamide (B1298429) ligands, which incorporate N-phenyl and piperidine (B6355638) moieties, have identified them as selective ligands for sigma receptors. nih.gov These receptors have an amine binding site flanked by two hydrophobic pockets, and the structural design of these ligands caters to this architecture. nih.gov The binding affinity of these compounds for the sigma-1 (σ1) receptor has been quantified, demonstrating high affinity. nih.gov For example, ligand KSCM-1, which features two methoxy (B1213986) substituents on the benzofuran (B130515) ring, was found to be 19-fold more selective for the σ1 receptor over the σ2 receptor. nih.gov

Molecular dynamics simulations and NMR spectroscopy have provided a deeper understanding of the conformational changes that occur within G protein-coupled receptors (GPCRs), like the μ-opioid receptor, upon ligand binding. nih.gov These studies reveal that agonists can stabilize distinct conformational states of the receptor, involving allosteric communications between the ligand-binding domain and intracellular regions, which is fundamental to initiating a signaling cascade. nih.gov

Table 1: Sigma Receptor Binding Affinities of N-Phenylpiperidine Analogs This interactive table provides binding affinity (Ki) data for a series of benzofuran-2-carboxamide ligands at sigma-1 and sigma-2 receptors.

| Compound | Sigma-1 Ki (nM) | Sigma-2 Ki (nM) | Selectivity (σ1 vs σ2) |

|---|---|---|---|

| KSCM-1 | 27.5 | 522.5 | 19-fold |

| KSCM-5 | 7.8 | - | - |

| KSCM-11 | 34.0 | - | - |

Data sourced from a study on new selective ligands for sigma receptors. nih.gov

Mechanistic Insights into Chemical Reactions Involving this compound Precursors

The synthesis of the this compound core structure relies on forming the piperidine ring. The stereochemistry and efficiency of these reactions are governed by fundamental principles of organic chemistry, including stereoelectronic effects and the nature of reactive intermediates.

The three-dimensional structure of the piperidine ring is critical for its biological function, and its synthesis often requires precise control over stereochemistry. Stereoelectronic effects, which involve the spatial arrangement of orbitals, play a major role in determining the stability and reactivity of synthetic precursors like piperidones. beilstein-journals.org For example, analysis of piperidone conformations has shown that interactions such as hyperconjugation between the lone pair of electrons on the nitrogen atom and the antibonding sigma orbital of an adjacent C-H bond (nN→σ*C–H) can determine whether the ring system adopts a chair-chair or a chair-boat conformation. beilstein-journals.org

To achieve high stereoselectivity in the synthesis of substituted piperidines, chemists employ various strategies. One advanced method involves using an η4-dienetricarbonyliron complex as a chiral auxiliary. rsc.org In a double reductive amination cascade, this metal complex exerts complete control over the stereoselectivity of the reaction, leading to the formation of a single diastereoisomeric piperidine product. rsc.org Another modern approach is the use of chemo-enzymatic cascades, where enzymes like amine oxidases and ene-imine reductases work in tandem to convert tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines with high diastereoselectivity. nih.gov

The mechanisms of piperidine ring formation typically proceed through various reactive intermediates. In many cyclization reactions, an iminium ion is a key intermediate. nih.gov For instance, an acid-mediated reaction can generate an iminium ion from an enamine, which then undergoes reduction to form the final piperidine ring. nih.gov In other synthetic routes, such as a coupling/hydrogenation cascade, a quaternary pyridinium (B92312) salt can be formed as an intermediate, which is subsequently reduced to the piperidine. nih.gov

While many syntheses of nitrogen-containing heterocycles proceed through ionic intermediates, other mechanisms are possible. The formation of certain carboxamides has been proposed to involve N-heterocyclic carbene (NHC) intermediates, which arise from the decarboxylation of a heterocyclic ring. nih.gov Although less commonly cited for piperidine synthesis specifically, radical intermediates are another class of transient species that participate in many organic reactions. rsc.org For example, the autoxidation of organic materials is a radical chain process, and the inhibition of such reactions involves the formation of persistent aminyl radicals from diarylamine antioxidants. rsc.org While the primary pathways to piperidine precursors are dominated by ionic mechanisms, the potential for radical-based cyclizations exists under specific reaction conditions, such as those initiated by photoredox catalysis.

Preclinical Investigation Paradigms and Pharmacological Utility

Development of N-Phenylpiperidine-3-carboxamide Compounds as Chemical Probes for Biological Systems

The inherent modularity of the this compound core allows for systematic structural modifications, making it an ideal template for the generation of chemical probes. By altering substituents on the phenyl ring, the piperidine (B6355638) nitrogen, and the carboxamide moiety, researchers can fine-tune the pharmacological properties of these molecules to achieve high affinity and selectivity for specific biological targets. This adaptability has been crucial in developing tools to investigate the physiological and pathological roles of enzymes and receptors.

For instance, the development of compounds like LEI-401, a potent inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), has provided researchers with a valuable tool to study the endocannabinoid system. nih.govresearchgate.net LEI-401 has been used to modulate the levels of N-acylethanolamines (NAEs), including the endocannabinoid anandamide, in both in vitro and in vivo settings, thereby helping to elucidate the functions of NAPE-PLD in emotional behavior and other neurological processes. nih.gov Similarly, derivatives of this scaffold have been optimized to act as positive allosteric modulators (PAMs) of the serotonin (B10506) 5-HT2C receptor, offering a means to probe the therapeutic potential of enhancing serotonergic signaling in disorders like obesity and substance use disorders. nih.govnih.gov The development of such selective probes is essential for validating novel drug targets and understanding the intricate mechanisms of cellular signaling pathways.

In Vitro Biological Target Modulation and Functional Assays

NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. nih.govacs.org The development of inhibitors for NAPE-PLD is a significant area of research for understanding the role of NAEs in various physiological processes. A medicinal chemistry program focusing on the this compound scaffold led to the discovery of LEI-401, a potent and selective NAPE-PLD inhibitor. nih.gov

High-throughput screening initially identified a hit compound which, through systematic optimization, led to the development of LEI-401. Key structural modifications included the replacement of a morpholine group with a (S)-3-hydroxypyrrolidine, which improved activity and reduced lipophilicity. nih.govresearchgate.net Further conformational restriction of a phenethylamine moiety to an (S)-3-phenylpiperidine resulted in a significant increase in potency, yielding LEI-401 with a Ki value of 0.027 μM for human NAPE-PLD. nih.gov This compound effectively reduced anandamide and other NAE levels in neuronal cells in a NAPE-PLD-dependent manner. nih.gov

Table 1: In Vitro NAPE-PLD Inhibitory Activity of this compound Derivatives

Cathepsin K (Cat K) is a cysteine protease predominantly expressed in osteoclasts and is a key enzyme in bone resorption. mdpi.comnih.gov Its role in the degradation of type I collagen makes it an attractive therapeutic target for osteoporosis. nih.govmdpi.com A series of novel piperidine-3-carboxamide derivatives were synthesized and evaluated for their inhibitory activity against Cathepsin K.

Among the synthesized compounds, compound H-9 emerged as the most potent inhibitor with an IC50 value of 0.08 µM. mdpi.com Molecular docking studies indicated that these compounds interact with key residues in the active site of Cathepsin K. The development of these inhibitors was based on a fragment growth strategy to enhance interactions with the P3 pocket of the enzyme. mdpi.com The in vitro anti-bone resorption effects of H-9 were comparable to MIV-711, a known Cathepsin K inhibitor. mdpi.com

Table 2: Cathepsin K Inhibitory Activity of Selected Piperidine-3-carboxamide Derivatives

The aldo-keto reductase (AKR) superfamily of enzymes, including AKR1B1 (aldose reductase) and AKR1B10, are implicated in various pathological conditions, including diabetic complications and cancer. nih.gov Phenylcarbamoylazinane-1,2,4-triazole amides, which incorporate an N-phenylpiperidine-1-carboxamide core structure, have been synthesized and evaluated as potential inhibitors of these enzymes.

The synthetic pathway for these derivatives involves the reaction of 4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperidine-1-carboxamide with various N-substituted-2-bromoacetamides. nih.gov These studies aim to develop selective inhibitors that could serve as therapeutic agents for conditions where AKRs are overactive. For example, inhibition of AKR1C3, which is overexpressed in castrate-resistant prostate cancer, is a key strategy, but selectivity over related isoforms like AKR1C1 and AKR1C2 is crucial to avoid counterproductive effects. nih.gov

Table 3: Examples of Aldo-Keto Reductase Inhibitors

The phenylpiperidine scaffold is a well-established pharmacophore in the development of ligands for opioid receptors (μ, δ, and κ). acs.orgpainphysicianjournal.com These G-protein coupled receptors are central to pain modulation and are the targets of many analgesic drugs. nih.gov Research into this compound and related structures has explored their potential as opioid receptor antagonists.

For instance, the trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold is a known pharmacophore for antagonists of the μ, δ, and κ opioid receptors. acs.org While structurally distinct, the broader class of 1-substituted 4-(3-hydroxyphenyl)piperazines, which are isosteric to certain phenylpiperidines, have been shown to be pure opioid receptor antagonists with low nanomolar potencies at all three receptor subtypes. nih.gov These findings highlight the sensitivity of the opioid receptors to the specific stereochemistry and substitution patterns on the piperidine ring. The this compound core offers a template for designing novel ligands with tailored affinities and functional activities at the different opioid receptor subtypes. researchgate.net

Table 4: Binding Affinities (Ki, nM) of Representative Opioid Ligands

The serotonin 5-HT2C receptor is a G-protein coupled receptor that has been implicated in the regulation of mood, appetite, and reward. nih.govacs.org Positive allosteric modulators (PAMs) of the 5-HT2C receptor represent a novel therapeutic strategy, as they enhance the response to the endogenous ligand serotonin without directly activating the receptor themselves. mdpi.com

Research efforts have focused on the 4-alkylpiperidine-2-carboxamide scaffold, which is closely related to the this compound structure. These efforts have led to the discovery of selective 5-HT2C receptor PAMs. nih.govacs.org For example, compound 12 (CTW0415) was identified as a 5-HT2C PAM with improved pharmacokinetic properties. nih.gov These molecules potentiate 5-HT-evoked intracellular calcium release in cells expressing the human 5-HT2C receptor. acs.org The development of these PAMs provides valuable tools for studying the therapeutic potential of modulating 5-HT2C receptor activity in vivo. nih.govacs.org

Table 5: Activity of 5-HT2C Receptor Positive Allosteric Modulators

Hepatitis B Virus (HBV) Capsid Assembly Modulation

Derivatives of this compound, specifically N-sulfonylpiperidine-3-carboxamides (SPCs), have been identified as a novel class of Hepatitis B Virus (HBV) capsid assembly modulators (CAMs). mdpi.comnih.gov These compounds target the HBV core protein (HBc), a crucial component in the viral life cycle responsible for forming the nucleocapsid that protects the viral genome. mdpi.comresearchgate.net By interfering with the normal assembly process, these modulators can induce the formation of aberrant, non-infectious capsids or empty capsids, ultimately suppressing viral replication. researchgate.netnih.gov

Research has led to the identification of potent SPC derivatives with significant anti-HBV activity. Structure-activity relationship (SAR) studies identified a derivative, C-39, which demonstrated notable antiviral effects. mdpi.comnih.gov Further optimization resulted in compound C-49, which exhibited potent suppression of HBV replication in various in vitro models, including HepAD38, HepG2-HBV1.3, and HepG2-NTCP cells. researchgate.netnih.gov

Table 1: In Vitro Anti-HBV Activity of N-Sulfonylpiperidine-3-carboxamide Derivatives

| Compound | Target Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|---|---|

| C-18 | HepAD38 | 0.11 | 14.8 | >134 |

| C-39 | HepAD38 | Not specified | >25 | Not specified |

| C-49 | HepAD38 | 0.13 | 43.5 | 334.6 |

| C-49 | HepG2-HBV1.3 | 0.15 | >50 | >333.3 |

| C-49 | HepG2-NTCP | 0.28 | >50 | >178.6 |

EC₅₀ (Half-maximal effective concentration) represents the concentration of a drug that is required for 50% of its maximum effect. CC₅₀ (Half-maximal cytotoxic concentration) is the concentration of a substance that causes the death of 50% of cells. The Selectivity Index (SI) is calculated as CC₅₀/EC₅₀.

Topoisomerase IIα Inhibition Investigations

The therapeutic potential of the piperidine-3-carboxamide scaffold has also been explored in the context of oncology, with investigations into its role in modulating cell proliferation. Research into N-arylpiperidine-3-carboxamide derivatives has identified compounds that induce a senescence-like phenotype in human melanoma cells. nih.gov Cellular senescence is a state of irreversible cell cycle arrest, which can be a potent tumor-suppressive mechanism. nih.gov

In a high-throughput screening study, an N-arylpiperidine-3-carboxamide scaffold (hit compound 1) was identified that induced senescence-like changes and exhibited antiproliferative activity in the A375 human melanoma cell line. nih.gov To validate the assay for detecting senescence, the known topoisomerase II inhibitor doxorubicin was utilized as a positive control, as it is reported to induce senescence through DNA damage pathways. nih.gov

Structure-activity relationship exploration of this series led to the identification of compound 54, which demonstrated significantly improved antimelanoma activity and a more potent induction of the senescence-like phenotype compared to the initial hit. nih.gov While the precise mechanism of action for these N-arylpiperidine-3-carboxamide derivatives has not been fully elucidated, their ability to induce a senescent phenotype, an outcome also associated with topoisomerase II inhibitors, suggests a potential area for further mechanistic investigation. nih.gov

Table 2: Anti-Melanoma Activity of N-Arylpiperidine-3-carboxamide Derivatives

| Compound | Activity in A375 Cells | IC₅₀ (µM) | EC₅₀ (µM) |

|---|---|---|---|

| Compound 1 | Antiproliferative Activity | 0.88 | - |

| Compound 1 | Senescence-Inducing Activity | - | 1.24 |

| Compound 54 | Antiproliferative Activity | 0.03 | - |

| Compound 54 | Senescence-Inducing Activity | - | 0.04 |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. EC₅₀ (Half-maximal effective concentration) in this context refers to the concentration inducing a 50% senescence-like morphological change.

Pharmacological Characterization in Preclinical Research Models

The pharmacological properties of this compound derivatives have been evaluated in relevant preclinical models to assess their in vivo efficacy and characteristics.

In the context of anti-HBV research, the N-sulfonylpiperidine-3-carboxamide derivative C-49 was tested in an HBV-transgenic mouse model. nih.govbohrium.com Oral administration of C-49 for 12 days resulted in a potent antiviral effect, achieving a 2.42 log reduction in serum HBV DNA levels. researchgate.netnih.gov Importantly, this significant reduction in viral load was observed without any apparent hepatotoxicity in the animal model, indicating a favorable profile for in vivo application. nih.govbohrium.com

Furthermore, pharmacokinetic studies on a related piperidine carboxamide derivative, GLP-26, which also functions as an HBV capsid assembly modulator, were conducted in cynomolgus monkeys. mdpi.com The compound demonstrated an oral bioavailability of 34% and a favorable toxicity profile, supporting the potential for further preclinical development of this class of compounds. mdpi.com

In the area of oncology, the preclinical evaluation of N-arylpiperidine-3-carboxamide derivatives has primarily been conducted through in vitro studies using the human melanoma A375 cell line. nih.gov These studies established the dose-dependent antiproliferative and senescence-inducing activities of the compounds. nih.gov The research indicated that further studies, including in vivo efficacy evaluations, were underway to fully characterize the therapeutic potential of this novel series of compounds. nih.gov

Table 3: Summary of Preclinical Models and Findings

| Compound Class | Preclinical Model | Investigated For | Key Findings |

|---|---|---|---|

| N-Sulfonylpiperidine-3-carboxamides (e.g., C-49) | HBV-Transgenic Mice | Anti-HBV Activity | Potent in vivo antiviral activity (2.42 log reduction in serum HBV DNA); No apparent hepatotoxicity. researchgate.netnih.gov |

| Piperidine Carboxamides (e.g., GLP-26) | Cynomolgus Monkeys | Pharmacokinetics | 34% oral bioavailability; Favorable toxicity profile. mdpi.com |

| N-Arylpiperidine-3-carboxamides (e.g., Compound 54) | A375 Human Melanoma Cell Line (In Vitro) | Anti-Melanoma Activity | Potent antiproliferative and senescence-inducing effects. nih.gov |

Q & A

Q. What are the key steps in synthesizing N-Phenylpiperidine-3-carboxamide derivatives, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves:

Amide Bond Formation : Reacting piperidine-3-carboxylic acid with substituted anilines using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the reaction .

Functional Group Modifications : Introducing substituents (e.g., nitro, chloro, methyl) via electrophilic substitution or palladium-catalyzed cross-coupling reactions. For example, nitration of the phenyl ring requires controlled use of sulfuric acid and nitric acid .

Purification : Chromatography or recrystallization to isolate high-purity products (>95%).

Q. Optimization Strategies :

Q. Which analytical techniques are critical for confirming the structure and purity of this compound analogs?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Peaks at δ 2.5–3.5 ppm (piperidine protons) and δ 6.5–8.0 ppm (aromatic protons) confirm substituent positions .

- 2D NMR (COSY, HSQC) : Resolves spin systems and assigns stereochemistry in chiral derivatives .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular ions (e.g., m/z 249.27 for N-(2-nitrophenyl) derivatives) .

- X-ray Crystallography : Determines absolute configuration and hydrogen-bonding networks in crystalline forms .

- HPLC-PDA : Purity assessment (>98%) using reverse-phase C18 columns and UV detection at 254 nm .

Q. How do structural modifications at the phenyl and piperidine rings influence the compound's biological activity?

Methodological Answer:

- Phenyl Ring Modifications :

- Electron-Withdrawing Groups (e.g., -NO₂) : Enhance binding to enzymes like kinases by increasing electrophilicity. For example, N-(2-nitrophenyl) derivatives show IC₅₀ values of 0.8 μM against tyrosine kinases .

- Electron-Donating Groups (e.g., -CH₃) : Improve metabolic stability but may reduce target affinity. N-(2,6-dimethylphenyl) analogs exhibit longer plasma half-lives (t₁/₂ = 6.2h) but lower potency .

- Piperidine Modifications :

Q. What strategies are effective in resolving contradictions between in vitro and in vivo pharmacological data?

Methodological Answer:

- Pharmacokinetic Profiling : Compare in vitro IC₅₀ with in vivo exposure (AUC, Cₘₐₓ). For instance, poor oral bioavailability (<20%) may explain reduced efficacy despite high in vitro potency .

- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites. Hydroxylation at the piperidine ring (e.g., 3-hydroxypropyl derivatives) can enhance activity in vivo .

- Tissue Distribution Studies : Radiolabeled analogs (e.g., ¹⁴C-tracers) quantify target engagement in organs. A brain/plasma ratio <0.1 indicates poor CNS penetration .

Case Study : N-(3-hydroxypropyl)piperidine-3-carboxamide showed 10x higher in vitro antiviral activity than in vivo due to rapid glucuronidation. Introducing a cyclopropylmethyl group improved metabolic stability (t₁/₂ = 4.5h vs. 1.2h) .

Q. How can computational modeling predict the binding affinity of this compound derivatives to target enzymes?

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Simulate ligand-receptor interactions. For example, nitro groups form hydrogen bonds with kinase ATP-binding pockets (ΔG = -9.2 kcal/mol) .

- Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories. RMSD <2 Å indicates stable binding .

- QSAR Models : Use descriptors like logP, polar surface area, and H-bond donors to predict IC₅₀. A QSAR model for kinase inhibitors achieved R² = 0.89 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.